Clobenpropit (dihydrobromide)
Description
Historical Context of Histamine (B1213489) Receptor Ligand Development
The journey to understanding histamine's role in the body has been a long one, marked by key discoveries that paved the way for the development of compounds like clobenpropit (B1669187). Histamine, a biogenic amine, was first identified for its physiological effects in the early 20th century. karger.com It is synthesized from the amino acid L-histidine and is involved in a wide array of physiological and pathological processes. karger.comnih.gov
The actions of histamine are mediated by four distinct G protein-coupled receptors, designated H1, H2, H3, and H4. nih.govwikipedia.org The discovery of these receptors was a chronological process. Initially, the observed effects of histamine that were not blocked by early antihistamines led to the proposition of a second histamine receptor, the H2 receptor, in the late 1940s and its eventual characterization in 1972. karger.comfrontiersin.org Similarly, the identification of the H3 receptor arose from observations of histamine's modulatory effects on its own release in the brain, with a pharmacology distinct from H1 and H2 receptors. frontiersin.org The most recent addition, the H4 receptor, was cloned and characterized based on its expression in bone marrow and hematopoietic cells, suggesting a role in immune responses. frontiersin.org
The development of selective ligands for each receptor subtype has been crucial for elucidating their specific functions. This has led to the successful development of H1 antagonists for allergies and H2 antagonists for gastric acid-related disorders. nih.gov More recently, an H3 inverse agonist has been approved for treating narcolepsy, and H4 antagonists are under investigation for immune-related diseases. nih.gov
Overview of Clobenpropit Dihydrobromide as a Research Probe
Clobenpropit, also known as VUF 9153, is a potent and selective antagonist and inverse agonist at the histamine H3 receptor. medchemexpress.comtocris.com Its chemical name is N-(4-Chlorobenzyl)-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide. tocris.com The dihydrobromide salt form generally offers enhanced water solubility and stability compared to the free form. medchemexpress.com
In addition to its high affinity for the H3 receptor, clobenpropit also exhibits partial agonist activity at the histamine H4 receptor. tocris.comrndsystems.comrndsystems.com This dual activity makes it a complex and interesting tool for researchers. probes-drugs.orgresearchgate.net Studies have shown that clobenpropit can decrease dopamine (B1211576) release and increase histamine levels in the hypothalamus. medchemexpress.com
The compound's utility as a research probe is extensive. It is used to study the central nervous system, particularly the mechanisms of neurotransmitter release and receptor activation. chemimpex.com Furthermore, its properties are leveraged in allergy and immunology studies to investigate allergic reactions and immune responses. chemimpex.com Clobenpropit is also employed in biochemical assays to measure the activity of specific enzymes or receptors, providing insights that could lead to new therapeutic strategies. chemimpex.com
Detailed Research Findings
Clobenpropit's interactions with various receptors have been the subject of numerous studies, revealing a complex pharmacological profile.
Receptor Binding and Activity:
| Receptor | Activity | Affinity (pA2/pKi/IC50) | Reference |
| Histamine H3 Receptor | Antagonist/Inverse Agonist | pA2 = 9.93 | tocris.comrndsystems.com |
| Histamine H4 Receptor | Partial Agonist | EC50 = 3 nM (for eosinophil shape change) | tocris.comrndsystems.com |
| Histamine H4 Receptor | Partial Agonist | Ki = 13 nM | medchemexpress.com |
| Serotonin (B10506) 5-HT3 Receptors | Binding | Ki = 7.4 nM | medchemexpress.com |
| α2A/α2C Adrenoceptors | Binding | Ki = 17.4/7.8 nM | medchemexpress.com |
| NMDA Receptors (NR1/NR2B) | Noncompetitive Antagonist | IC50 = 1 μM | medchemexpress.com |
| Dopamine Transporter (DAT) | Inhibitor | IC50 = 490 nM | medchemexpress.comnih.gov |
| CXCR4 | Binds | pKi = 4.73 ± 0.25 | frontiersin.org |
Key Research Applications and Findings:
Neuroprotection: Clobenpropit has demonstrated neuroprotective effects. It can enhance the release of GABA in cultured cortical neurons, thereby protecting against NMDA-induced excitotoxicity. nih.govwikipedia.org This protective effect is mediated through the cAMP/PKA pathway. nih.gov It has also been shown to reduce the cytotoxic action of 6-hydroxydopamine in neuroblastoma cells. nih.gov More recently, studies have indicated its potential in mitigating lipopolysaccharide-induced cognitive deficits and neuroinflammation in mice. nih.gov
Antipsychotic-like Activity: Research suggests that clobenpropit exhibits antipsychotic-like activities. medchemexpress.com It has been shown to counteract the effects of MK-801, a compound used to model certain aspects of psychosis, by modulating dopamine and histamine levels. medchemexpress.com
Cancer Research: Clobenpropit has been investigated for its effects on cancer cells. As an H4 receptor agonist, it has been found to suppress the progression of human cholangiocarcinoma by disrupting epithelial-mesenchymal transition and tumor metastasis. nih.govwiley.com Combination therapy with gemcitabine (B846) has shown to significantly increase apoptosis in pancreatic cancer cells. medchemexpress.com
Hemorrhagic Shock: In animal models, clobenpropit has been shown to have a resuscitating effect in hemorrhagic shock, an effect that appears to be mediated by the sympathetic nervous system and vasopressin. plos.org
Immune Modulation: Recent research has identified that clobenpropit can modulate immune responses by targeting the CXCR4 receptor, leading to the inhibition of IRF7 phosphorylation and a reduction in interferon production in models of systemic lupus erythematosus. frontiersin.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
145231-35-2 |
|---|---|
Molecular Formula |
C14H18BrClN4S |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |
InChI Key |
BTJYVFMWEOCDLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Profiles
Primary Receptor Affinities and Activities
Clobenpropit's primary pharmacological actions are centered on the histamine (B1213489) H3 and H4 receptors, where it exhibits distinct and potent effects.
Histamine H3 Receptor Antagonism and Inverse Agonism
Clobenpropit (B1669187) is widely recognized as a highly potent antagonist and inverse agonist of the histamine H3 receptor (H3R). wikipedia.orgmdpi.com The H3R primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the synthesis and release of histamine. europeanreview.orgnih.gov As an antagonist, clobenpropit blocks the action of histamine at this receptor. Furthermore, its inverse agonist properties mean that it can inhibit the receptor's basal activity even in the absence of an agonist, leading to an increase in histamine synthesis and release. researchgate.netnih.govnih.gov
The affinity of clobenpropit for the H3 receptor is remarkably high, with studies on the human H3 receptor reporting a pKi value of 9.44. medchemexpress.com Its potency as an antagonist is further demonstrated by a pA2 value of 9.93. frontiersin.org This strong and specific interaction makes clobenpropit an invaluable tool for studying the physiological and pathological roles of the H3 receptor.
Histamine H4 Receptor Partial Agonism
In contrast to its effects on the H3 receptor, clobenpropit acts as a partial agonist at the histamine H4 receptor (H4R). frontiersin.orgnih.gov The H4R is predominantly found on cells of the immune system and is implicated in inflammatory processes. europeanreview.org As a partial agonist, clobenpropit binds to and activates the H4 receptor, but elicits a response that is lower than that of a full agonist.
Clobenpropit demonstrates a significant affinity for the H4 receptor, with a reported Ki value of 13 nM. medchemexpress.com This dual activity—H3 receptor antagonism/inverse agonism and H4 receptor partial agonism—confers a unique and complex pharmacological profile upon clobenpropit. frontiersin.orgnih.gov
Off-Target Receptor Binding and Modulation
Beyond its primary targets within the histaminergic system, clobenpropit has been found to interact with several other important neurotransmitter receptors.
Alpha-2A and Alpha-2C Adrenoceptor Interaction
Clobenpropit also exhibits affinity for alpha-2A and alpha-2C adrenoceptors, with Ki values of 17.4 nM and 7.8 nM, respectively. medchemexpress.com These receptors are part of the adrenergic system and are involved in regulating the release of norepinephrine (B1679862). nih.govnih.gov The modulation of these receptors by clobenpropit adds another layer to its complex mechanism of action.
N-Methyl-D-Aspartate (NMDA) Receptor Subunit-Selective Noncompetitive Antagonism
A notable off-target activity of clobenpropit is its role as a subunit-selective noncompetitive antagonist at N-Methyl-D-Aspartate (NMDA) receptors. nih.govnih.gov Specifically, it shows a preference for NMDA receptors containing the NR1/NR2B subunits, with an IC50 of 1 μM. medchemexpress.com As a noncompetitive antagonist, clobenpropit can inhibit receptor function regardless of the concentration of the natural agonists, glutamate (B1630785) and glycine. nih.govresearchgate.net This interaction with the glutamatergic system, which is crucial for synaptic plasticity and neuronal function, highlights the broad pharmacological profile of clobenpropit. nih.gov
Receptor Interaction Profile of Clobenpropit Dihydrobromide
| Receptor | Action | Affinity (Ki/IC50) |
|---|---|---|
| Histamine H3 | Antagonist / Inverse Agonist | pKi: 9.44 medchemexpress.com |
| Histamine H4 | Partial Agonist | Ki: 13 nM medchemexpress.com |
| Serotonin (B10506) 5-HT3 | Binding | Ki: 7.4 nM medchemexpress.com |
| Alpha-2A Adrenoceptor | Binding | Ki: 17.4 nM medchemexpress.com |
| Alpha-2C Adrenoceptor | Binding | Ki: 7.8 nM medchemexpress.com |
| NMDA (NR1/NR2B) | Noncompetitive Antagonist | IC50: 1 μM medchemexpress.com |
CXCR4 Receptor Antagonism and Binding Modalities
Clobenpropit, historically recognized as a potent histamine H3 receptor antagonist/inverse agonist, has been identified as an inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). nih.govscispace.com This interaction is significant due to the role of the CXCR4 receptor and its endogenous ligand, CXCL12, in a variety of biological processes, including cell proliferation, migration, angiogenesis, and inflammation. nih.govresearchgate.net The antagonism of the CXCL12/CXCR4 axis by Clobenpropit presents a promising avenue for therapeutic intervention in autoimmune diseases and cancer. nih.govscispace.com
Recent studies have demonstrated that Clobenpropit effectively binds to the CXCR4 receptor. frontiersin.orgnih.gov This interaction has been shown to modulate immune responses, such as inhibiting the phosphorylation of IRF7 and subsequently reducing the production of type I interferons, which is a key factor in the pathology of systemic lupus erythematosus (SLE). frontiersin.orgnih.govnih.gov
Research employing in silico docking and bioluminescence resonance energy transfer (BRET) binding assays has confirmed a direct interaction between Clobenpropit and CXCR4. nih.gov The binding modality of Clobenpropit to the CXCR4 receptor shows distinct characteristics compared to other known CXCR4 antagonists. frontiersin.orgnih.gov Unlike the FDA-approved antagonist AMD3100 (Plerixafor), which targets the major pocket of the receptor, Clobenpropit appears to bind to the "minor pocket". frontiersin.orgnih.govnih.gov This binding preference is shared with other anti-inflammatory ligands like IT1t. frontiersin.orgnih.gov Ligands that bind to this minor pocket seem to impact the binding of the natural ligand, CXCL12, only at high concentrations, while still exerting anti-inflammatory effects. nih.gov This distinct binding mode opens opportunities for the development of new therapeutic agents with potentially improved potency and efficacy. nih.gov
While its interaction with CXCR4 is a key area of recent investigation, Clobenpropit exhibits a complex pharmacological profile, interacting with several other receptors. medchemexpress.comabmole.com It is a highly potent antagonist/inverse agonist at the histamine H3 receptor and a partial agonist at the histamine H4 receptor. medchemexpress.comguidetopharmacology.orgnih.govtocris.com Furthermore, it shows binding affinity for serotonin 5-HT3 receptors and α2A/α2C adrenoceptors. medchemexpress.comabmole.com Studies have also indicated a direct inhibitory effect of Clobenpropit on catecholamine transport. ox.ac.uknih.gov
Research Findings on Clobenpropit and CXCR4 Interaction
| Finding | Methodology | Key Outcome | Reference |
|---|---|---|---|
| Direct Binding to CXCR4 | In silico modeling, Bioluminescence Resonance Energy Transfer (BRET) assays | Demonstrated a direct interaction between Clobenpropit and the CXCR4 receptor. | nih.gov |
| Binding Site Identification | In silico docking comparison | Clobenpropit binds to the minor pocket of the CXCR4 receptor, distinct from major pocket binders like AMD3100. | frontiersin.orgnih.gov |
| Functional Antagonism | Laboratory techniques on immune cells | Effectively binds to CXCR4, leading to significant inhibition of IRF7 phosphorylation and reduced interferon production. | frontiersin.orgnih.govnih.gov |
| Therapeutic Potential | Preclinical models (e.g., mouse model of lupus) | Demonstrated efficacy comparable to standard treatments (prednisolone) in lowering pro-inflammatory cytokines. | frontiersin.orgnih.gov |
Receptor Interaction Profile of Clobenpropit
| Receptor/Transporter | Activity | Binding Affinity / Potency | Reference |
|---|---|---|---|
| Histamine H3 Receptor (H3R) | Antagonist / Inverse Agonist | pA2 = 9.93; pKi (human) = 9.44; pEC50 = 8.07 | medchemexpress.comnih.govtocris.com |
| Histamine H4 Receptor (H4R) | Partial Agonist | Ki = 13 nM; EC50 = 3 nM (for eosinophil shape change) | medchemexpress.comabmole.comnih.govtocris.com |
| CXCR4 | Antagonist / Inhibitor | Data qualitative; binds effectively | nih.govfrontiersin.orgnih.gov |
| Serotonin 5-HT3 Receptor | Binds | Ki = 7.4 nM | medchemexpress.comabmole.com |
| α2A Adrenoceptor | Binds | Ki = 17.4 nM | medchemexpress.comabmole.com |
| α2C Adrenoceptor | Binds | Ki = 7.8 nM | medchemexpress.comabmole.com |
| Dopamine (B1211576) Transporter (DAT) / Norepinephrine Transporter (NET) | Inhibitor of [3H]-dopamine uptake | IC50 = 490 nM | medchemexpress.comox.ac.uknih.gov |
Cellular and Subcellular Mechanisms of Action
Neurotransmitter System Modulation
Clobenpropit (B1669187) dihydrobromide actively modulates key neurotransmitter systems, significantly impacting neural cell functions. Its primary activities in this domain include the inhibition of dopamine (B1211576) transport and the enhancement of GABA release.
Dopamine Transport Inhibition in Neural Cells
Clobenpropit demonstrates a significant, concentration-dependent inhibitory effect on dopamine transport in neural cells. medchemexpress.commedchemexpress.com In studies using human neuroblastoma SH-SY5Y cells, Clobenpropit inhibited [3H]-dopamine transport with a maximum inhibition of 82.7±2.8% and an IC50 of 490 nM. medchemexpress.commedchemexpress.comnih.govresearchgate.net This action is not mediated by the histamine (B1213489) H3 receptor, indicating a direct effect on catecholamine transporters. nih.gov Molecular modeling studies further support this, suggesting that Clobenpropit can bind to a site on both the human norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT). nih.gov The inhibition of dopamine uptake has also been observed in rat striatal and cerebro-cortical synaptosomes. nih.gov
| Cell Type | Maximum Inhibition (%) | IC50 (nM) | Reference |
| SH-SY5Y Cells | 82.7 ± 2.8 | 490 | medchemexpress.comnih.gov |
| Rat Striatal Synaptosomes | 54.6 ± 11.3 (at 10µM) | Not Reported | nih.gov |
| Rat Cerebro-cortical Synaptosomes | 46.3 ± 9.6 (at 10µM) | Not Reported | nih.gov |
Gamma-Aminobutyric Acid (GABA) Release Enhancement
Clobenpropit has been shown to enhance the release of Gamma-Aminobutyric Acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgnih.govsum.edu.pl This effect is particularly noted for its neuroprotective qualities. wikipedia.orgnih.gov In cultured cortical neurons, Clobenpropit's enhancement of GABA release was found to protect against NMDA-induced excitotoxicity. nih.govglpbio.com This protective action was inhibited by GABA-A receptor antagonists, confirming the role of increased GABAergic transmission. nih.gov However, in rat thalamus synaptosomes, while H3 receptor activation modulated glutamate (B1630785) release, it did not affect depolarization-evoked GABA release, suggesting a region-specific effect of Clobenpropit on GABAergic neurotransmission. researchgate.net
Intracellular Signaling Pathway Modulation
The pharmacological effects of Clobenpropit dihydrobromide are also mediated through its influence on several key intracellular signaling pathways. These include the cAMP/PKA pathway, the PI3K/AKT pathway, and the broader context of G-protein coupled receptor signaling.
Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathway Involvement
Clobenpropit's action is intricately linked to the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade. nih.govplos.org The enhancement of GABA release by Clobenpropit to protect against excitotoxicity is mediated through the cAMP/PKA pathway. nih.govglpbio.com This was demonstrated by the reversal of Clobenpropit's protective effects and GABA release by inhibitors of adenylyl cyclase and PKA. nih.gov In hematopoietic progenitor cells, H4 receptor activation by agonists, including Clobenpropit, prevents the induction of cell cycle genes through a cAMP/PKA-dependent pathway. plos.org Conversely, in oligodendrocyte precursor cells, constitutively active H3 receptors inhibit the cAMP increase that would normally lead to differentiation, a process regulated by the cAMP/CREB/HDAC1/Hes-5 pathway. plos.org
Phosphoinositide 3-Kinase (PI3K) / AKT Pathway Activation
Clobenpropit has been demonstrated to activate the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.gov In a study on propofol-induced neuronal apoptosis, Clobenpropit was found to protect hippocampal neurons by activating this pathway. nih.gov The protective effect of Clobenpropit was reversed by a PI3K inhibitor, confirming the pathway's involvement. nih.gov Inhibition of the histamine H3 receptor has been shown to suppress the growth and metastasis of non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways. nih.gov
G-Protein Coupled Receptor (GPCR) Signaling Context
Clobenpropit's primary identity is that of a potent histamine H3 receptor antagonist/inverse agonist, placing it firmly within the context of G-protein coupled receptor (GPCR) signaling. medchemexpress.comnih.govscbt.commedchemexpress.eu Histamine receptors, including H1, H2, H3, and H4, are all GPCRs that mediate the diverse effects of histamine. nih.govscbt.comresearchgate.net The H3 receptor, to which Clobenpropit binds with high affinity, typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.govnih.gov Clobenpropit also acts as a partial agonist at histamine H4 receptors. medchemexpress.comrndsystems.comtocris.com In some cell types, H4 receptor activation can lead to an increase in intracellular IP3 levels without affecting cAMP synthesis, suggesting coupling to Gαo/Ca2+-mediated pathways. wiley.com
Interferon Regulatory Factor 7 (IRF7) Phosphorylation and Interferon Production Regulation
Clobenpropit, a histamine analogue, has been identified as a modulator of the immune response, specifically targeting the production of type I interferons (IFN-I). frontiersin.org Research in the context of Systemic Lupus Erythematosus (SLE), an autoimmune disease often marked by excessive IFN-I production, has shed light on this mechanism. nih.govnih.gov The overproduction of these interferons in SLE is largely driven by the phosphorylation of Interferon Regulatory Factor 7 (IRF7), a critical transcription factor that activates interferon genes. frontiersin.orgnih.govnih.gov
Studies have demonstrated that clobenpropit can potently inhibit IFN-I production in various immune cells, including plasmacytoid dendritic cells (pDCs), which are major producers of these cytokines. frontiersin.org The mechanism for this inhibition is linked to the chemokine receptor CXCR4. nih.govnih.gov Clobenpropit effectively binds to CXCR4, which in turn significantly inhibits the downstream phosphorylation of IRF7. nih.govnih.gov By preventing the activation of IRF7, clobenpropit effectively reduces the production of interferons. frontiersin.orgnih.gov
In addition to its direct impact on the interferon pathway, clobenpropit has shown broader-spectrum activity by reducing the levels of other pro-inflammatory cytokines, such as IL-1β, IL-17, and TNF-α, in a mouse model of lupus. frontiersin.org This suggests that clobenpropit's regulatory effects on IRF7 and interferon production could represent a targeted therapeutic approach for interferon-driven autoimmune diseases. nih.govnih.gov
Cellular Process Regulation
Induction and Enhancement of Apoptosis
Clobenpropit has been shown to influence programmed cell death, or apoptosis, with its effects varying depending on the cellular context. medchemexpress.commedchemexpress.eunih.gov In several studies, particularly concerning cancer cells, clobenpropit has been found to increase or enhance apoptosis. medchemexpress.comnih.gov
One significant study investigated the combination of clobenpropit with the chemotherapy drug gemcitabine (B846) in human pancreatic cancer cell lines. nih.gov While clobenpropit alone did not significantly affect cell proliferation, its combination with gemcitabine led to a marked increase in apoptosis in Panc-1, MiaPaCa-2, and AsPC-1 cell lines. nih.gov For example, in Panc-1 cells, the combination treatment resulted in a significantly higher percentage of apoptotic cells compared to the control group or either drug administered alone. nih.gov In a Panc-1 xenograft mouse model, the combination therapy also enhanced apoptosis, with 40.9% apoptotic cells compared to 25.8% with gemcitabine alone and 9.7% with clobenpropit alone. nih.gov
Table 1: Effect of Clobenpropit and Gemcitabine on Apoptosis in Pancreatic Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| Panc-1 | Control | Not specified, baseline |
| Gemcitabine (5 µmol/L) + Clobenpropit (50 µmol/L) | Significant increase vs control | |
| MiaPaCa-2 | Control | Not specified, baseline |
| Gemcitabine (5 µmol/L) + Clobenpropit (50 µmol/L) | Significant increase vs control | |
| AsPC-1 | Control | Not specified, baseline |
| Gemcitabine (5 µmol/L) + Clobenpropit (50 µmol/L) | Significant increase vs control | |
| Panc-1 Xenograft | Control | 2.5 |
| Gemcitabine | 25.8 | |
| Clobenpropit | 9.7 | |
| Combination | 40.9 | |
| Data sourced from a study on the anti-tumor effects of clobenpropit in pancreatic cancer. nih.gov |
In a different context, research on hippocampal neurons demonstrated that clobenpropit can have a protective role against apoptosis. nih.gov It was found to alleviate cell death induced by the anesthetic propofol. nih.gov The mechanism involved the activation of the PI3K/AKT signaling pathway and the downregulation of key apoptotic proteins, such as cleaved-caspase-3 and the Bax/Bcl2 ratio. nih.gov
However, the pro-apoptotic effect of clobenpropit is not universal. A study on cholangiocarcinoma (CCA) found that while clobenpropit inhibited cancer cell proliferation, this effect could not be linked to cellular apoptosis, as the treatment did not induce it. wiley.com This highlights that the compound's influence on apoptosis is highly dependent on the specific cell type and pathological condition.
Eosinophil Shape Change Induction via H4 Receptors
Clobenpropit is a well-documented inducer of eosinophil shape change, a response mediated through its activity at the histamine H4 receptor (H4R). rndsystems.comtocris.com While it acts as a potent antagonist or inverse agonist at the histamine H3 receptor, it displays partial agonist activity at the H4 receptor. rndsystems.comtocris.comnih.gov This agonism at the H4R triggers distinct cytoskeletal changes in human eosinophils, leading to an alteration in their shape, which is a hallmark of eosinophil activation. nih.govnih.gov
The induction of eosinophil shape change by clobenpropit is concentration-dependent. nih.gov Studies have reported its potency with an half-maximal effective concentration (EC50) value as low as 3 nM in some assays and 72 nM in others. rndsystems.comnih.govresearchgate.net This effect is specific to the H4 receptor, as it can be completely blocked by H3/H4 receptor antagonists like thioperamide, but not by antagonists of H1 or H2 receptors. nih.govnih.gov
The signaling cascade initiated by H4R activation involves coupling to a Gαi/o G-protein, which was confirmed by the inhibition of the shape change response by pertussis toxin. nih.gov This activation leads to actin polymerization and intracellular calcium mobilization, the underlying cellular processes that drive the morphological changes. nih.gov This specific action on eosinophils, and not on other granulocytes like neutrophils or basophils, underscores the importance of the H4 receptor in eosinophil-specific functions. nih.gov
Table 2: Clobenpropit's Effect on Eosinophil Shape Change
| Agonist | Action | Receptor | Potency (EC50) | Reference(s) |
| Clobenpropit | Induces eosinophil shape change | H4 Receptor (Partial Agonist) | 3 nM - 72 nM | rndsystems.comtocris.comnih.govresearchgate.net |
| Histamine | Induces eosinophil shape change | H4 Receptor | 25 nM - 83 nM | nih.govresearchgate.net |
| Imetit | Induces eosinophil shape change | H3/H4 Receptor (Agonist) | 25 nM | nih.gov |
| This table summarizes findings on the induction of eosinophil shape change by clobenpropit and other histamine receptor agonists. |
Preclinical Pharmacological Investigations in Animal Models
Central Nervous System Modulatory Effects
Clobenpropit's ability to cross the blood-brain barrier allows it to exert significant influence over various functions within the central nervous system. Research has focused on its potential therapeutic applications in neurological and neuropsychiatric disorders.
The anticonvulsant properties of Clobenpropit (B1669187) have been investigated in established animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests in mice.
In the MES test, which models generalized tonic-clonic seizures, Clobenpropit demonstrated a dose-dependent increase in the electroconvulsive threshold. However, a significant elevation of approximately 15% was only observed at a high dose. nih.govresearchgate.net The protective effect of Clobenpropit in this model was diminished by the co-administration of selective H3 receptor agonists, (R)-alpha-methylhistamine and immepip, suggesting that its anticonvulsant action is mediated through H3 receptor antagonism. nih.govresearchgate.net When administered with standard antiepileptic drugs, Clobenpropit was found to enhance the anticonvulsant efficacy of carbamazepine (B1668303) and show a tendency to increase the effectiveness of valproate. nih.govresearchgate.net
Conversely, in the subcutaneous PTZ-induced seizure test, a model for absence seizures, Clobenpropit did not exhibit any protective effects. nih.govresearchgate.netmdpi.com In fact, there was a trend towards a shorter latency to the onset of generalized clonic convulsions with increasing doses of Clobenpropit. researchgate.net These findings suggest that Clobenpropit may have limited efficacy against generalized clonic seizures. nih.govresearchgate.net
| Seizure Model | Animal Model | Effect of Clobenpropit | Key Findings |
|---|---|---|---|
| Maximal Electroshock (MES) | Mice | Dose-dependent increase in seizure threshold | Significant (~15%) increase only at a high dose. nih.govresearchgate.net Effect reversed by H3 receptor agonists. nih.govresearchgate.net |
| Pentylenetetrazol (PTZ) | Mice | No protective effect | Trend towards shorter latency to seizure onset with increasing doses. researchgate.net |
Clobenpropit has shown promise in mitigating cognitive impairments and neuroinflammation in animal models. In a mouse model of neuroinflammation induced by lipopolysaccharide (LPS), a bacterial endotoxin, pretreatment with Clobenpropit demonstrated significant neuroprotective effects. nih.govmdpi.com
LPS administration is known to cause cognitive deficits, which were assessed using the radial arm maze (RAM) to evaluate spatial learning and memory. nih.govmdpi.com Mice treated with LPS exhibited impaired performance, whereas those pre-treated with Clobenpropit showed improved spatial learning and memory. nih.gov This was evidenced by a reduction in both working and reference memory errors in the RAM test. nih.govmdpi.com
The cognitive improvements were associated with a reduction in neuroinflammatory markers. Clobenpropit treatment attenuated the LPS-induced increase in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain. nih.govmdpi.com Furthermore, it augmented the levels of anti-inflammatory cytokines, including transforming growth factor-beta 1 (TGF-β1) and interleukin-10 (IL-10). nih.govmdpi.com The compound also reduced the levels of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. nih.gov
| Parameter | Effect of LPS | Effect of Clobenpropit Pretreatment |
|---|---|---|
| Spatial Learning & Memory (RAM test) | Impaired | Improved nih.gov |
| TNF-α Levels | Increased | Decreased nih.govmdpi.com |
| IL-6 Levels | Increased | Decreased nih.govmdpi.com |
| TGF-β1 Levels | Decreased | Increased nih.govmdpi.com |
| IL-10 Levels | Decreased | Increased nih.govmdpi.com |
| COX-2 Levels | Increased | Decreased nih.gov |
Clobenpropit has demonstrated neuroprotective effects against neuronal damage induced by excitotoxicity and apoptosis in several preclinical models. Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is implicated in various neurological disorders. Studies have shown that Clobenpropit can protect against N-methyl-D-aspartate (NMDA)-induced neuronal necrosis in cortical neuronal cell cultures. nih.govmdpi.com
In a model of propofol-induced neurotoxicity in hippocampal neurons, Clobenpropit was found to alleviate cell apoptosis. nih.gov Propofol treatment led to a significant increase in neuronal apoptosis, which was mitigated by the presence of Clobenpropit. nih.gov The anti-apoptotic effect of Clobenpropit was associated with a downregulation of the pro-apoptotic proteins cleaved-caspase-3 and the Bax/Bcl-2 ratio. nih.gov
The histaminergic system, particularly the H3 receptor, is known to play a role in the regulation of food intake and energy homeostasis. Investigations into the effects of Clobenpropit on feeding behavior have been conducted in the Siberian hamster, a model for seasonal changes in body weight. In these animals, intracerebroventricular administration of histamine (B1213489) was found to decrease food intake. elsevierpure.com
As an H3 receptor inverse agonist, Clobenpropit was observed to decrease food intake in Siberian hamsters. elsevierpure.com However, this effect was also associated with a decrease in locomotor activity. elsevierpure.com Additionally, Clobenpropit prevented the nocturnal rise in body temperature, suggesting an influence on energy expenditure. elsevierpure.com These findings indicate that the reduction in food intake may be linked to broader effects on activity and metabolism. elsevierpure.com
| Parameter | Effect of Clobenpropit |
|---|---|
| Food Intake | Decreased elsevierpure.com |
| Locomotor Activity | Decreased elsevierpure.com |
| Nocturnal Body Temperature | Rise Prevented elsevierpure.com |
The hippocampus is a critical brain region for learning and memory, and its function is often impaired in neuropsychiatric disorders. The effects of Clobenpropit on hippocampal-dependent functions have been studied in the Flinders Sensitive Line (FSL) rat, a genetic animal model of depression that exhibits memory deficits.
In FSL rats, systemic administration of Clobenpropit was shown to reverse memory deficits in the passive avoidance and novel object recognition tests. researchgate.netnih.govnih.govoup.com This improvement in cognitive function was accompanied by an increase in the hippocampal protein levels of the NMDA receptor subunit GluN2A. researchgate.netnih.govnih.gov
Furthermore, Clobenpropit was found to enhance hippocampal synaptic plasticity, as evidenced by an increase in long-term potentiation (LTP) in hippocampal slices from FSL rats. researchgate.netnih.govnih.govoup.com LTP is a cellular mechanism that underlies learning and memory. The antidepressant-like effects of Clobenpropit, observed as reduced immobility in the forced swim test, were also found to be mediated by actions within the hippocampus. researchgate.netnih.govnih.govoup.com
Peripheral Systemic Investigations
While the primary focus of Clobenpropit research has been on its central effects, some studies have explored its actions in the periphery. In a pristane-induced mouse model of systemic lupus erythematosus (SLE), an autoimmune disease, Clobenpropit demonstrated immunomodulatory effects. nih.govnih.gov
Treatment with Clobenpropit was found to lower the levels of pro-inflammatory cytokines in this lupus model, with an efficacy comparable to the standard treatment, prednisolone. nih.govnih.gov These findings suggest that Clobenpropit may have therapeutic potential in systemic inflammatory conditions. nih.govnih.gov
Immunomodulatory Effects on Antibody Generation
Clobenpropit has been investigated for its immunomodulatory properties, particularly in the context of autoimmune diseases such as systemic lupus erythematosus (SLE), where aberrant antibody production is a key pathological feature. Research in animal models of lupus suggests that Clobenpropit can influence the intricate signaling pathways that lead to antibody generation.
A key mechanism identified is the modulation of type I interferon (IFN-I) production. nih.govnih.gov Overproduction of IFN-I is a hallmark of SLE and is known to drive autoimmune responses by promoting the survival and activation of autoreactive B cells, which are responsible for producing autoantibodies. nih.gov Studies have shown that Clobenpropit can effectively bind to the CXCR4 receptor, which in turn inhibits the phosphorylation of Interferon Regulatory Factor 7 (IRF7). nih.govnih.gov IRF7 is a critical transcription factor for the induction of IFN-I. By inhibiting IRF7 phosphorylation, Clobenpropit reduces the production of IFN-I. nih.govnih.gov This reduction in IFN-I signaling can, consequently, dampen the activation of B cells and subsequent autoantibody production. nih.gov
In a pristane-induced mouse model of lupus, administration of Clobenpropit led to a significant reduction in the levels of pro-inflammatory cytokines, including those that support B cell activation and antibody production. nih.govnih.gov While direct quantification of antibody titers in response to Clobenpropit was not the primary focus of these studies, the observed modulation of the interferon pathway provides a strong rationale for its potential to regulate antibody generation.
Table 1: Effect of Clobenpropit on Pro-inflammatory Cytokines in a Lupus Mouse Model
| Treatment Group | IL-17 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control | High | High | High |
| Clobenpropit (3 mg/kg) | Reduced | Reduced | Reduced |
| Clobenpropit (10 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Clobenpropit (30 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Prednisolone | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table is a representation of findings described in the text and is for illustrative purposes.
Gastrointestinal System Modulation and Gastric Mucosal Integrity
The role of Clobenpropit in maintaining the integrity of the gastric mucosa has been explored in rat models of gastric injury. These investigations have highlighted the compound's interaction with histamine H3 receptors in the gastrointestinal system.
In a study utilizing a model of 0.6 N HCl-induced gastric lesions in rats, the protective effects of the histamine H3 receptor agonist (R)-α-methylhistamine were shown to be counteracted by Clobenpropit. When administered alone, (R)-α-methylhistamine significantly reduced the severity of gastric damage. However, pretreatment with Clobenpropit dose-dependently inhibited this protective effect, suggesting that Clobenpropit acts as an antagonist at the H3 receptor in this context.
When administered alone at high doses, Clobenpropit itself did not significantly damage the gastric mucosa in the absence of an irritant. However, it did tend to worsen the histological damage induced by HCl. Interestingly, Clobenpropit alone was observed to increase the volume of gastric juice without affecting its acidity. These findings support the involvement of histamine H3 receptors in the maintenance of gastric mucosal integrity.
Table 2: Effect of Clobenpropit on (R)-α-methylhistamine-induced Gastroprotection in Rats
| Treatment Group | Lesion Index (mean ± s.e.mean) |
| Saline + Saline + HCl | 70.5 ± 8.2 |
| Saline + (R)α-MeHA + HCl | 25.4 ± 5.1* |
| Clobenpropit (3 mg/kg) + (R)α-MeHA + HCl | 45.1 ± 7.3 |
| Clobenpropit (10 mg/kg) + (R)α-MeHA + HCl | 62.0 ± 9.5 |
| Clobenpropit (30 mg/kg) + (R)α-MeHA + HCl | 68.7 ± 10.1 |
**P<0.05 vs Saline + Saline + HCl group. *P<0.05 vs Saline + (R)α-MeHA + HCl group. Data is adapted from a study investigating HCl-induced gastric mucosal lesions in rats.
Tumor Growth Inhibition in Xenograft Models
The anti-neoplastic potential of Clobenpropit, particularly in combination with established chemotherapeutic agents, has been demonstrated in xenograft models of human cancers. These studies suggest that Clobenpropit may enhance the efficacy of chemotherapy.
In a study involving a Panc-1 human pancreatic cancer xenograft mouse model, the combination of Clobenpropit with gemcitabine (B846) resulted in a significant inhibition of tumor growth compared to either treatment alone. While Clobenpropit monotherapy did not produce a substantial reduction in tumor volume, its co-administration with gemcitabine led to a marked decrease in the final tumor weight.
This enhanced anti-tumor effect is thought to be mediated through the inhibition of the epithelial-mesenchymal transition (EMT) process, a key mechanism in cancer progression and chemoresistance. The combination therapy was also associated with increased apoptosis within the tumor cells. These findings underscore the potential of Clobenpropit as an adjunct therapy to improve the effectiveness of standard chemotherapy in pancreatic cancer.
Table 3: Effect of Clobenpropit and Gemcitabine on Panc-1 Xenograft Tumor Weight
| Treatment Group | Final Tumor Weight (mg, mean ± SD) |
| Control (vehicle) | 501 ± 92 |
| Gemcitabine | 294 ± 46 |
| Clobenpropit | 444 ± 167 |
| Combination (Clobenpropit + Gemcitabine) | 154 ± 54 |
Data is derived from a study on a Panc-1 xenograft mouse model.
Advanced Research Methodologies for Clobenpropit Dihydrobromide Studies
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity and selectivity of a ligand for its receptor. These assays directly measure the interaction between a ligand and a receptor, providing crucial data for pharmacological characterization.
Radioligand Binding Techniques
Radioligand binding assays are a classic and widely used method to study ligand-receptor interactions. These techniques utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled ligand, such as clobenpropit (B1669187), allowing for the determination of the unlabeled ligand's binding affinity.
In studies involving clobenpropit and its primary target, the histamine (B1213489) H3 receptor, various radioligands have been employed. For instance, [3H]-Nα-methylhistamine ([3H]-NAMH) has been used to label H3 receptors in membrane preparations from cells transiently expressing H3 receptor isoforms. biorxiv.org In these competition binding assays, increasing concentrations of clobenpropit are used to displace the binding of a fixed concentration of [3H]-NAMH, with non-specific binding being determined in the presence of a high concentration of unlabeled clobenpropit. biorxiv.org
Furthermore, [3H]-clobenpropit itself has been developed and utilized as a radioligand to directly study H3 receptors in guinea-pig cerebral cortex membranes. nih.gov The specific binding of [3H]-clobenpropit in these studies was determined by its displacement with an excess of another H3 receptor ligand, thioperamide. nih.gov Such direct binding studies allow for the determination of the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for clobenpropit. nih.gov
Interestingly, the effects of clobenpropit on other neurotransmitter systems have also been investigated using radioligand binding techniques. For example, the uptake of [3H]-dopamine has been assayed in human neuroblastoma SH-SY5Y cells and rat brain synaptosomes to study the compound's influence on dopamine (B1211576) transport. nih.gov In these experiments, clobenpropit was found to inhibit the uptake of [3H]-dopamine, suggesting a direct interaction with catecholamine transporters. nih.gov
| Radioligand | Tissue/Cell Preparation | Key Findings |
|---|---|---|
| [3H]-Nα-methylhistamine | Membranes from HEK293T cells expressing H3R isoforms | Used to determine the binding affinity of clobenpropit through competition binding assays. biorxiv.org |
| [3H]-clobenpropit | Guinea-pig cerebral cortex membranes | Directly labels H3 receptors, allowing for saturation analysis to determine pKD and Bmax values. nih.gov |
| [3H]-dopamine | Human neuroblastoma SH-SY5Y cells and rat striatal/cerebro-cortical synaptosomes | Clobenpropit inhibited [3H]-dopamine uptake, indicating an effect on dopamine transport. nih.gov |
Fluorescence-Based Ligand Binding and Screening Assays
Fluorescence-based assays have emerged as a powerful alternative to radioligand binding assays, offering advantages in terms of safety and potential for high-throughput screening. creative-bioarray.com These methods utilize fluorescently labeled ligands or measure changes in the fluorescence of a reporter molecule upon ligand binding.
One such approach involves measuring changes in intracellular calcium using a fluorescent indicator in a cell line stably expressing the receptor of interest. scispace.comnih.govnih.gov While primarily a functional assay, it can be adapted for screening for receptor antagonists. In this setup, cells are stimulated with a high concentration of an agonist to elicit a maximal response, and the ability of a test compound like clobenpropit to inhibit this response is measured. nih.gov This methodology was successfully used to identify clobenpropit as a noncompetitive antagonist at NMDA receptors. nih.gov The assay relies on a fluorescence plate reader to detect changes in the fluorescence signal, providing a robust platform for screening large compound libraries. scispace.com
Another advanced fluorescence-based technique is the NanoBRET (Bioluminescence Resonance Energy Transfer) assay. This method measures the binding of a fluorescent ligand to a receptor that is fused to a NanoLuc luciferase. vu.nl When the fluorescent ligand binds to the receptor, energy is transferred from the luciferase to the fluorophore, resulting in a detectable light emission. This real-time assay can be performed on intact cells and provides valuable information on ligand-receptor binding kinetics. vu.nl For instance, a fluorescent derivative of clobenpropit, clobenpropit-BODIPY (clo-BDY), has been used in NanoBRET assays to study its binding to the histamine H3 receptor. vu.nl
Functional Assays
Functional assays are designed to measure the physiological response that occurs as a consequence of a ligand binding to its receptor. These assays provide insights into the efficacy of a ligand, i.e., its ability to activate or inhibit the receptor's signaling pathway.
G-Protein Activation Assays (e.g., [35S]-GTPγS binding)
Many receptors, including the histamine H3 receptor, are G-protein coupled receptors (GPCRs). Upon activation by an agonist, GPCRs catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation and downstream signaling. nih.govresearchgate.net The [35S]-GTPγS binding assay is a widely used functional assay that directly measures this initial step in G-protein activation. nih.govspringernature.comcreative-bioarray.com
This assay utilizes [35S]-GTPγS, a non-hydrolyzable analog of GTP, which binds to the Gα subunit of the G-protein upon receptor activation. nih.govcreative-bioarray.com The accumulation of [35S]-GTPγS bound to the G-protein is then quantified, providing a direct measure of receptor activation. creative-bioarray.com This assay is particularly useful for characterizing the efficacy of ligands, distinguishing between full agonists, partial agonists, inverse agonists, and antagonists. creative-bioarray.com For an antagonist or inverse agonist like clobenpropit, its effect would be measured by its ability to inhibit the basal or agonist-stimulated [35S]-GTPγS binding.
Neurotransmitter Overflow Studies
The histamine H3 receptor functions as an autoreceptor, inhibiting the release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters. researchgate.net Neurotransmitter overflow studies are experimental techniques used to investigate how drugs like clobenpropit affect the release of these neurotransmitters.
These studies often involve preparing slices of specific brain regions or using cultured neurons. researchgate.net The tissue or cells are then stimulated, typically by electrical depolarization or with a high concentration of potassium, to induce neurotransmitter release. The amount of neurotransmitter released into the surrounding medium is then measured, often using techniques like high-performance liquid chromatography (HPLC). By applying clobenpropit, researchers can determine its effect on the stimulated release of various neurotransmitters. For example, as an H3 receptor antagonist, clobenpropit is expected to block the inhibitory effect of the H3 receptor, thereby enhancing the release of neurotransmitters such as GABA. researchgate.netdntb.gov.ua
Cell-Based Functional Screening Platforms
High-throughput screening (HTS) has become an indispensable tool in drug discovery and pharmacological research. Cell-based functional screening platforms allow for the rapid testing of large numbers of compounds for their effects on a specific cellular signaling pathway.
One such platform is the AequoScreen, which utilizes aequorin, a photoprotein that emits light in the presence of calcium. nih.gov Cells are engineered to express the receptor of interest and mitochondrial apoaequorin. Upon receptor activation that leads to an increase in intracellular calcium, a flash of light is produced, which can be detected by a luminometer. nih.gov This system is particularly well-suited for screening compounds that act on GPCRs coupled to the Gq pathway, which mobilizes intracellular calcium.
Another common cell-based assay measures changes in cyclic AMP (cAMP) levels. The histamine H3 receptor is typically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. researchgate.net Assays that measure cAMP levels, such as those using a cAMP-responsive element (CRE) coupled to a luciferase reporter gene, can be used to assess the functional activity of ligands acting on H3 receptors. vu.nl In such an assay, an inverse agonist like clobenpropit would be expected to increase the activity of the reporter gene by blocking the constitutive activity of the receptor.
Electrically Induced Contraction Inhibition in Isolated Muscle Preparations
The study of electrically induced contractions in isolated muscle preparations is a fundamental method for assessing the physiological effects of pharmacological compounds on muscle tissue. This ex vivo technique allows for the direct measurement of a substance's impact on muscle contractility in a controlled environment, free from systemic influences. While direct studies detailing the effects of Clobenpropit dihydrobromide on electrically stimulated isolated muscle tissues are not extensively documented in publicly available research, its activity in models of electrically induced convulsions in vivo provides significant insight.
In a notable study, Clobenpropit was shown to inhibit electrically induced convulsions in mice. rndsystems.com This finding suggests a potential modulatory role of the compound on neuronal or muscular excitability that leads to muscle contractions. The maximal electroshock seizure threshold test, a model that employs electrical stimulation to induce tonic hindlimb extension, is a well-established method for evaluating anticonvulsant activity. The ability of Clobenpropit to raise the threshold for these seizures indicates an inhibitory effect on the propagation or generation of the electrical signals that drive these powerful muscle contractions.
While this research was conducted in a whole-animal model, the results strongly imply that Clobenpropit dihydrobromide possesses properties that can interfere with the processes of electrically induced muscle contraction. Further investigation using isolated muscle preparations, such as the guinea pig ileum, could elucidate the specific mechanisms of this inhibition, whether it be at the level of the neuromuscular junction or directly on the muscle fibers.
In Vitro Cell Culture Models
In vitro cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms of drug action. The use of specific cell lines allows for targeted investigations into the effects of compounds on distinct cell types.
Neuronal Cell Culture Systems (e.g., cortical neurons, neuroblastoma SH-SY5Y cells)
The human neuroblastoma SH-SY5Y cell line is a widely utilized model in neurobiological research due to its ability to differentiate into a neuronal phenotype. Studies involving Clobenpropit have utilized these cells to explore its effects on neuronal processes. One area of investigation has been its impact on neurotransmitter uptake. Research has shown that Clobenpropit can inhibit the uptake of [3H]-dopamine in SH-SY5Y cells, suggesting an interaction with dopamine transport mechanisms. tocris.com
In addition to cell lines, primary neuronal cultures offer a model that more closely resembles the in vivo environment. Research on primary cortical neurons from rats has demonstrated a neuroprotective role for Clobenpropit. Specifically, it has been shown to protect against NMDA-induced neuronal necrosis, indicating a potential therapeutic application in conditions involving excitotoxicity. mdpi.com Further studies have also suggested that Clobenpropit can protect hippocampal neurons from propofol-induced apoptosis through the activation of the PI3K/AKT pathway.
Cancer Cell Line Studies (e.g., pancreatic cancer cells)
The potential anti-neoplastic properties of Clobenpropit have been investigated using various cancer cell lines. In the context of pancreatic cancer, studies have utilized cell lines such as Panc-1, MiaPaCa-2, and AsPC-1. medchemexpress.com Research has demonstrated that Clobenpropit, in combination with the chemotherapeutic agent gemcitabine (B846), can enhance the anti-tumor effect. medchemexpress.com Specifically, the combination therapy has been shown to inhibit cell migration and increase apoptosis in these pancreatic cancer cell lines. medchemexpress.com
| Pancreatic Cancer Cell Line | Effect of Clobenpropit in Combination with Gemcitabine |
|---|---|
| Panc-1 | Inhibition of cell migration, increased apoptosis |
| MiaPaCa-2 | Inhibition of cell migration, increased apoptosis |
| AsPC-1 | Inhibition of cell migration, increased apoptosis |
Immune Cell Studies (e.g., eosinophils, neutrophils, endothelial cells)
Clobenpropit's interaction with the immune system has been explored through studies on various immune cell types. As a partial agonist at the histamine H4 receptor, a receptor expressed on immune cells, Clobenpropit has been shown to induce shape changes in eosinophils, with an EC50 of 3 nM. rndsystems.com This indicates a direct effect on eosinophil activation.
While direct studies on neutrophils are limited, the known role of histamine in modulating neutrophil function provides a basis for understanding the potential effects of Clobenpropit. For instance, histamine has been shown to inhibit leukotriene biosynthesis in human neutrophils through the H2 receptor. rndsystems.com As a compound acting on histamine receptors, Clobenpropit may also influence neutrophil activity.
The interaction of Clobenpropit with endothelial cells is an area of ongoing research. The CXCR4 receptor, which Clobenpropit is known to inhibit, plays a role in angiogenesis and endothelial cell function. nih.gov By modulating CXCR4 signaling, Clobenpropit could indirectly affect endothelial cell behavior, a crucial aspect of the inflammatory response and cancer metastasis. nih.gov
Computational and Structural Biology Approaches
Computational methods have become increasingly important in drug discovery and development, providing insights into the molecular interactions between a ligand and its target.
In Silico Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been instrumental in understanding the interaction of Clobenpropit with its primary targets, the histamine H3 and H4 receptors.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of Clobenpropit and its analogs, QSAR models have been instrumental in understanding the structural features that govern their affinity for histamine H3 (H₃R) and H4 (H₄R) receptors. nih.govamsterdamumc.nl
Researchers have synthesized and pharmacologically evaluated a series of Clobenpropit analogs, modifying the functional group adjacent to the isothiourea moiety. nih.gov These investigations provide the necessary data to build robust QSAR models. The goal is to elucidate the structural requirements for ligands that bind to H₃R and H₄R. nih.gov By correlating variations in the chemical structures of these analogs with their measured receptor affinities, QSAR models can identify key molecular descriptors that influence biological activity.
These studies have successfully generated QSAR models that help explain the observed affinities for both the human H₃R and H₄R. nih.govresearchgate.net For instance, previous QSAR studies on Clobenpropit analogues have indicated that the stretch-bending energy, which is dependent on the conformation of the compounds, is a significant property in explaining the affinity of H₄R ligands. researchgate.net This type of insight is crucial for the rational design of new compounds with desired selectivity and potency. By combining 3D-QSAR models with other computational methods, scientists can gain a deeper understanding of ligand-receptor interactions and binding orientations. nih.gov
The table below summarizes key findings from QSAR studies on Clobenpropit analogs.
| QSAR Model Focus | Key Finding | Implication for Drug Design |
| H₃R and H₄R Affinity | Generated models to explain the structural basis of affinity for both receptors. nih.gov | Allows for the prediction of receptor affinity for new, unsynthesized compounds. |
| H₄R/H₃R Selectivity | The stretch-bending energy of the molecule is an important descriptor for H₄R affinity and selectivity over H₃R. researchgate.net | Modifying the conformational flexibility of the molecule can tune its selectivity profile. |
| Ligand Requirements | Identified specific structural requirements within the isothiourea moiety and adjacent functional groups that modulate receptor binding. nih.gov | Provides a roadmap for synthesizing new analogs with enhanced affinity and desired activity. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insights into the dynamic behavior of biological macromolecules, such as G protein-coupled receptors (GPCRs), and their interactions with ligands like Clobenpropit. fu-berlin.de By simulating the ligand-receptor complex in a virtual environment that mimics physiological conditions, MD simulations can reveal the stability of binding poses, key intermolecular interactions, and the conformational changes that occur upon binding. fu-berlin.demdpi.com
In the study of Clobenpropit, MD simulations have been used in conjunction with homology modeling, QSAR, and site-directed mutagenesis to elucidate the molecular determinants of its binding to the histamine H₄ receptor. nih.gov A significant finding from these simulations is that Clobenpropit can bind to the H₄R in two distinct binding modes. nih.gov This is attributed to the symmetric distribution of complementary pharmacophore features in both the ligand and the receptor's binding pocket, particularly the two acidic residues, D(3.32) and E(5.46), which act as hydrogen bond acceptors. nih.gov
The ability to observe these different binding orientations at an atomic level is crucial for understanding the compound's pharmacological profile. For example, while Clobenpropit can adopt two poses, the addition of a cyclohexyl group to its isothiourea moiety in a derivative called VUF5228 restricts it to a single, specific binding mode. nih.gov This demonstrates how MD simulations can explain the effects of subtle chemical modifications on ligand recognition and can guide the design of new molecules with more specific and predictable interactions. nih.gov The analysis of dynamic ligand interactions through MD simulations plays a vital role in the design and optimization of small molecules targeting receptors like H₄R. fu-berlin.de
The table below presents key insights gained from Molecular Dynamics simulations involving Clobenpropit.
| Simulation Subject | Key Insight | Significance |
| Clobenpropit-H₄R Complex | Clobenpropit can adopt two distinct binding modes within the H₄R binding pocket. nih.gov | Explains potential complexities in its pharmacological activity and provides multiple templates for analog design. |
| Ligand-Receptor Interactions | Revealed the dynamic nature of hydrogen bonds and other non-covalent interactions stabilizing the complex over time. nih.govmdpi.com | Helps in understanding the specific atomic interactions that are critical for stable binding and receptor activation or inhibition. |
| Conformational Stability | Assessed the stability of the different binding poses of Clobenpropit and its analogs within the receptor. nih.gov | Differentiates between transient and stable interactions, guiding the design of ligands that maintain an optimal binding conformation. |
Synthetic Chemistry and Structure Activity Relationship Research
Synthetic Pathways and Methodological Advancements for Clobenpropit (B1669187) Dihydrobromide and Analogues
Efficient synthetic routes for S-alkyl-N-alkylisothioureas, the structural class to which clobenpropit belongs, have been developed. nih.gov One notable approach utilizes 3-phenylpropionyl isothiocyanate (PPI), proving effective for the synthesis of clobenpropit and its analogues. nih.gov An alternative pathway involves the intramolecular amide cleavage using 2-nitrophenylacetyl isothiocyanate (NPAI). nih.gov These methods have facilitated the generation of a diverse library of clobenpropit-related compounds for pharmacological evaluation. nih.govnih.govnih.gov
Research has also focused on modifying the isothiourea moiety and the spacer connecting it to the imidazole (B134444) ring. nih.govfrontiersin.org For instance, variations in the length of the alkyl chain and the introduction of different substituents on the phenyl ring have been systematically explored to understand their impact on receptor affinity and selectivity. frontiersin.orgnih.gov These synthetic efforts have been crucial in elucidating the structural requirements for ligand binding at both the H3 and H4 receptors. nih.govnih.gov
Rational Design and Synthesis of Novel Histamine (B1213489) Receptor Ligands
The rational design of novel histamine receptor ligands often starts from a known scaffold like clobenpropit. By applying pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, researchers can predict how structural modifications will affect a compound's biological activity. acs.orgnih.gov This approach has been instrumental in developing new classes of histamine H3 receptor antagonists with improved properties. nih.gov
For example, a pharmacophore model for H3 antagonists revealed the importance of four hydrogen-bonding site points and two hydrophobic pockets for optimal binding. acs.org This model guided the synthesis of new ligands designed to interact with all these features simultaneously, resulting in compounds with high H3 receptor affinity. acs.org Similarly, QSAR studies on clobenpropit analogues have highlighted the significance of properties like stretch-bending energy in determining affinity for the H4 receptor and selectivity between H3 and H4 receptors. researchgate.net
The synthesis of these rationally designed compounds often involves multi-step reaction sequences. For instance, the creation of non-imidazole H3 receptor ligands with dual activity has been achieved by connecting an aminoquinoline moiety (for histamine N-methyltransferase inhibition) to a piperidino group (for H3 receptor antagonism) via different spacers. nih.gov
Development of Dual-Activity Ligands Targeting Histamine H3 and H4 Receptors
Clobenpropit itself is a known dual-activity ligand, exhibiting high affinity for both the histamine H3 and H4 receptors. nih.govprobes-drugs.org This has spurred the development of analogues with modulated activity at both targets. nih.govresearchgate.net By systematically modifying the structure of clobenpropit, researchers have been able to fine-tune the affinity and efficacy of these dual-acting ligands. nih.govnih.gov
For instance, altering the functional group attached to the isothiourea moiety can modulate the intrinsic activity of the ligands at the H4 receptor, leading to compounds that range from neutral antagonists to full agonists, while maintaining H3 receptor antagonism. nih.govresearchgate.net The elongation of the spacer between the isothiourea core and the lipophilic aromatic group, as well as the introduction of bulky substituents, has been shown to result in compounds with moderate to high affinity for both H3 and H4 receptors. frontiersin.orgnih.gov One such example is a cyclohexylmethyl derivative, which stands out as a potent dual H3/H4 receptor antagonist. nih.gov Another modification, replacing the carbamate (B1207046) function with a thioether group, yielded a potent dual H3 receptor antagonist and H4 receptor partial agonist. nih.gov
These dual-activity ligands are valuable pharmacological tools for studying diseases where both H3 and H4 receptors play a role. researchgate.net
Synthesis of Specialized Research Probes (e.g., Fluorescent Ligands, Radioligands)
To visualize and quantify histamine receptors in biological systems, specialized research probes such as fluorescent ligands and radioligands have been synthesized based on the clobenpropit scaffold and other histamine receptor ligands.
Fluorescent Ligands: Fluorescent versions of clobenpropit have been developed, allowing for the direct visualization of H3 receptors in cells and tissues. abcam.comhellobio.com These probes typically consist of the clobenpropit pharmacophore linked to a fluorescent dye, such as BODIPY™ 630/650. abcam.comacs.orghellobio.com The synthesis of these fluorescent ligands requires careful consideration to ensure that the addition of the bulky fluorophore does not significantly compromise the ligand's affinity for the receptor. nih.govfrontiersin.org Research has shown that the H2 receptor can accommodate bulky fluorophores, suggesting that this is a viable strategy for developing tools for other histamine receptors as well. nih.govuni-regensburg.de Novel chalcone-based fluorescent ligands for the human H3 receptor have also been designed and synthesized, exhibiting high affinity and selectivity. frontiersin.org
Radioligands: Radioligands are essential for quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). snmjournals.orgacs.orgresearchgate.net While not directly derived from clobenpropit, the principles of radioligand development in the histamine field are relevant. For the H3 receptor, various radioligands have been synthesized and characterized. snmjournals.orgacs.orgresearchgate.net For example, [¹¹C]GSK189254 has been evaluated as a PET radioligand for imaging H3 receptors in the brain. snmjournals.org The development of new H3 receptor radioligands like [³H]UR-MN259, which offers high affinity and selectivity, represents a significant advancement for in vitro characterization of H3 receptor ligands. acs.orgresearchgate.net The synthesis of these radiolabeled compounds often involves introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C), into the molecule. snmjournals.orgacs.orgresearchgate.netsnmjournals.org
Compound Information
Potential Therapeutic Implications from Preclinical Findings
Neurological and Neuropsychiatric Disorder Research Avenues
The unique pharmacological profile of Clobenpropit (B1669187) dihydrobromide, particularly its role as a histamine (B1213489) H3 receptor antagonist, has made it a valuable tool in neuroscience research. scbt.comchemimpex.comchemimpex.com By blocking the H3 autoreceptor, Clobenpropit increases the release of several key neurotransmitters in the brain, including histamine, acetylcholine, norepinephrine (B1679862), and dopamine (B1211576). nih.gov This mechanism is believed to underlie its potential in addressing cognitive deficits and other neurological symptoms. nih.gov
Preclinical studies have explored its efficacy in models of various neurological and neuropsychiatric conditions:
Cognitive Impairment and Alzheimer's Disease: Research in animal models suggests that Clobenpropit can improve cognitive functions. frontiersin.org For instance, it has shown a tendency to ameliorate scopolamine-induced learning deficits in mice. nih.gov In a model of lipopolysaccharide (LPS)-induced cognitive deficits, Clobenpropit treatment reversed memory impairments, reduced neuroinflammation, and restored mitochondrial function. nih.gov Specifically, it attenuated the levels of pro-inflammatory cytokines like TNF-α and IL-6, while increasing anti-inflammatory cytokines such as TGF-β1 and IL-10. nih.gov The compound's potential in Alzheimer's disease is linked to its ability to modulate neurotransmitter systems and reduce neuroinflammation, a key pathological feature of the disease. chemimpex.commdpi.com
Schizophrenia: Preclinical models of schizophrenia have also been a focus of Clobenpropit research. Studies have shown that it can control hyperlocomotor activities induced by agents like amphetamine and MK-801, which are used to model psychotic symptoms. if-pan.krakow.pl This suggests potential antipsychotic-like activities. if-pan.krakow.plmedchemexpress.com
Epilepsy: In studies on seizures, Clobenpropit alone did not show pronounced anticonvulsant effects against generalized tonic-clonic seizures. researchgate.net However, when used in combination with the standard antiepileptic drug carbamazepine (B1668303), it significantly increased its anticonvulsant effectiveness. researchgate.net
Other Neurological Applications: Clobenpropit has been investigated for its potential in managing sleep disorders and ADHD due to its ability to modulate neurotransmitter release. chemimpex.comchemimpex.com It has also been shown to inhibit the transport of dopamine in SH-SY5Y cells, a process relevant to various neurological conditions. medchemexpress.comresearchgate.net
| Disorder Model | Key Preclinical Findings with Clobenpropit Dihydrobromide | Reference |
|---|---|---|
| Cognitive Impairment (Scopolamine-induced) | Showed a tendency to ameliorate learning deficits. | nih.gov |
| Cognitive Impairment (LPS-induced) | Reversed memory deficits, reduced neuroinflammation, and restored mitochondrial function. | nih.gov |
| Schizophrenia Models (Amphetamine/MK-801-induced) | Controlled hyperlocomotor activities, suggesting antipsychotic-like effects. | if-pan.krakow.plmedchemexpress.com |
| Epilepsy Models | Increased the anticonvulsant effectiveness of carbamazepine. | researchgate.net |
Oncological Research Avenues
The involvement of histamine receptors, particularly the H4 receptor, in cancer progression has opened new avenues for research with compounds like Clobenpropit. wiley.com Its activity as an H4 receptor agonist is of particular interest in this context.
Preclinical studies have demonstrated the potential of Clobenpropit in various cancer models:
Pancreatic Cancer: In pancreatic cancer cell lines, Clobenpropit, especially in combination with the chemotherapy drug gemcitabine (B846), has been shown to inhibit cell migration and increase apoptosis. nih.gov Combination therapy in a xenograft mouse model resulted in significant tumor growth inhibition. medchemexpress.comnih.gov The mechanism appears to involve the inhibition of the epithelial-mesenchymal transition (EMT) process and the upregulation of E-cadherin. nih.gov
Cholangiocarcinoma: Clobenpropit has been found to suppress the progression of human cholangiocarcinoma. wiley.com It inhibited cancer cell proliferation in a dose-dependent manner and prevented tumor growth in xenograft models. wiley.com The underlying mechanism involves the disruption of EMT and a decrease in proteins involved in extracellular matrix degradation. wiley.com
Non-Small Cell Lung Cancer (NSCLC): While some studies suggest the involvement of the histamine H3 receptor in NSCLC progression, the dual activity of Clobenpropit makes its role complex. nih.gov Research on H3 receptor antagonists has shown inhibition of tumor growth and metastasis in NSCLC models. nih.gov
General Anticancer Effects: Clobenpropit has been shown to increase apoptosis in various cancer cell lines. medchemexpress.com Its ability to inhibit the CXCL12/CXCR4 axis, a pathway involved in cell proliferation, migration, and metastasis, further supports its potential as an anticancer agent. nih.gov
| Cancer Type | Key Preclinical Findings with Clobenpropit Dihydrobromide | Reference |
|---|---|---|
| Pancreatic Cancer | Inhibited cell migration, increased apoptosis (especially with gemcitabine), and inhibited tumor growth in xenograft models. | medchemexpress.comnih.gov |
| Cholangiocarcinoma | Suppressed tumor progression, inhibited proliferation, and prevented tumor growth in xenograft models by disrupting EMT. | wiley.com |
| General | Increases apoptosis in cancer cells and inhibits the CXCL12/CXCR4 pathway. | medchemexpress.comnih.gov |
Immunological and Inflammatory Disorder Research Avenues
The immunomodulatory functions of histamine, mediated through its various receptors, suggest a role for compounds like Clobenpropit in immunological and inflammatory disorders. wiley.com Its agonistic activity at the H4 receptor is particularly relevant in this context, as the H4 receptor is expressed in various immune cells. wiley.com
Preclinical research has highlighted the potential of Clobenpropit in modulating immune responses:
Autoimmune Diabetes: In a study on non-obese diabetic (NOD) mice, a model for autoimmune diabetes, treatment with the H4R agonist Clobenpropit was investigated. wiley.com The study found that histamine deficiency itself delayed the onset of diabetes. wiley.com This suggests a complex role for histamine signaling in this autoimmune condition.
Inflammation and Immune Cell Function: Clobenpropit, as an H4 receptor agonist, has been shown to induce shape change in eosinophils, a type of immune cell involved in allergic inflammation. rndsystems.comtocris.comnih.gov It can also regulate the release of inflammatory cytokines from monocytes. researchgate.netnih.gov Furthermore, H4 receptor activation can lead to cell cycle arrest in hematopoietic progenitor cells, which could have implications for myeloprotection during chemotherapy. plos.org
CXCR4 Inhibition: The ability of Clobenpropit to inhibit the CXCR4 chemokine receptor is also relevant to autoimmune diseases. nih.gov The CXCL12/CXCR4 axis is involved in the pathogenesis of various immune-based disorders, and its inhibition presents a potential therapeutic strategy. nih.gov
| Disorder/Process | Key Preclinical Findings with Clobenpropit Dihydrobromide | Reference |
|---|---|---|
| Autoimmune Diabetes (NOD mice) | Investigated for its effects as an H4R agonist in a model where histamine deficiency delayed disease onset. | wiley.com |
| Immune Cell Function | Induces eosinophil shape change and can regulate inflammatory cytokine release. | rndsystems.comtocris.comnih.govresearchgate.netnih.gov |
| Hematopoiesis | H4R activation leads to cell cycle arrest in hematopoietic progenitor cells. | plos.org |
| General Autoimmunity | Inhibition of the CXCL12/CXCR4 axis presents a potential therapeutic strategy. | nih.gov |
Future Research Directions for Clobenpropit Dihydrobromide
Elucidation of Novel Molecular Targets and Signaling Pathways
Future investigations should focus on identifying and characterizing novel molecular targets for Clobenpropit (B1669187) beyond its known interactions with histamine (B1213489) receptors. Research indicates that Clobenpropit also binds to serotonin (B10506) 5-HT3 receptors and α2A/α2C adrenoceptors, suggesting a broader mechanism of action that warrants further exploration. medchemexpress.cnmedchemexpress.com Studies have shown that Clobenpropit can inhibit dopamine (B1211576) transport and act as a noncompetitive antagonist at NMDA receptors, opening up new possibilities for its application in neurological and psychiatric disorders. medchemexpress.cn
A deeper understanding of the downstream signaling pathways activated by Clobenpropit is also crucial. For instance, in human cholangiocarcinoma cells, Clobenpropit has been shown to increase intracellular IP3 levels without affecting cAMP synthesis, indicating a Gαo/Ca2+-mediated pathway. wiley.com Further research could explore other potential signaling cascades influenced by Clobenpropit in different cell types and disease models.
Investigation of Receptor Heterogeneity and Species-Specific Pharmacological Profiles
Significant pharmacological species variation has been observed for histamine receptors, which could have important implications for the translatability of preclinical findings to human studies. benthamopen.comnih.gov Future research should aim to systematically compare the binding affinities and functional activities of Clobenpropit at histamine H3 and H4 receptors across different species, including human, rat, and mouse. benthamopen.comnih.gov This will help in understanding any observed discrepancies in pharmacological effects and in selecting the most appropriate animal models for preclinical studies. The potential for histamine H3 receptor heterogeneity or tissue-specific differences in receptor subtypes also requires further investigation. scispace.com
Advanced Preclinical Model Development and Validation
To better predict the clinical efficacy of Clobenpropit, there is a need for the development and validation of more sophisticated preclinical models that more closely mimic human diseases. For instance, in the context of cancer, while studies have utilized xenograft models, future research could employ patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs) to better recapitulate the tumor microenvironment and genetic diversity of human cancers. medchemexpress.comnih.gov For neurological disorders, models that incorporate aspects of neuroinflammation and mitochondrial dysfunction could provide valuable insights into the neuroprotective effects of Clobenpropit. nih.gov
Exploration of Synergistic Effects with Other Pharmacological Agents
Investigating the synergistic potential of Clobenpropit with other drugs could lead to the development of more effective combination therapies. For example, in pancreatic cancer models, the combination of Clobenpropit and Gemcitabine (B846) has been shown to significantly inhibit tumor growth and enhance apoptosis. medchemexpress.cnmedchemexpress.com Similarly, studies in mice have demonstrated that co-administration of Clobenpropit with the antiepileptic drug carbamazepine (B1668303) significantly increases its anticonvulsant effectiveness. researchgate.net Future research should explore other potential drug combinations for various therapeutic areas, including cancer, neurological disorders, and allergic diseases. doi.org
Table 1: Synergistic Effects of Clobenpropit with Other Agents
| Combination Agent | Disease Model | Observed Synergistic Effect | Reference |
| Gemcitabine | Pancreatic Cancer | Enhanced anti-tumor effect and increased apoptosis. medchemexpress.cnmedchemexpress.com | medchemexpress.cnmedchemexpress.com |
| Carbamazepine | Seizure Model (mice) | Increased anticonvulsant effectiveness. researchgate.net | researchgate.net |
| Chlorpheniramine (H1 antagonist) | Allergic Skin Response Model | Greater inhibition of cutaneous microvascular permeability. doi.org | doi.org |
Development of Advanced Analytical Techniques for Biological Matrices
The development of robust and sensitive analytical methods for the quantification of Clobenpropit and its metabolites in various biological matrices is essential for pharmacokinetic and pharmacodynamic studies. While methods like UPLC-MS have been used, there is always room for improvement in terms of sensitivity, specificity, and throughput. mdpi.com Future research could focus on developing advanced analytical techniques, such as high-resolution mass spectrometry or novel immunoassays, to facilitate more precise and comprehensive pharmacokinetic profiling in preclinical and clinical studies. google.com This will be critical for establishing optimal dosing regimens and understanding the exposure-response relationship of Clobenpropit.
Q & A
Q. What is the mechanism of action of Clobenpropit dihydrobromide as a histamine H3 receptor antagonist, and how is this validated experimentally?
Clobenpropit dihydrobromide acts as a selective H3 receptor antagonist/inverse agonist (pA2 = 9.93) with partial H4 receptor agonist activity. Its mechanism is validated through:
- Receptor Binding Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-N-methylhistamine) in rat cortical membranes (Ki = 0.17 nM) .
- Western Blot Analysis : Measurement of hippocampal GluN2A subunit levels in Sprague-Dawley rats, where clobenpropit reverses deficits in the Flinders Sensitive Line (FSL) depression model (p<0.05 vs. saline-treated FSL group) .
- Functional Antagonism : Inhibition of H3 agonist-induced suppression of electrically evoked contractions in guinea pig ileum longitudinal muscle (IC₅₀ = 0.3–3 nM) .
Q. How should Clobenpropit dihydrobromide be prepared and stored for in vitro experiments?
- Solubility : ≥20 mg/mL in water, 3.3 mg/mL in ethanol, and >30 mg/mL in DMSO .
- Storage : Powder stable at -20°C for 3 years; stock solutions in DMSO stable at -80°C for 6 months .
- In Vivo Formulation : For rodent studies, dissolve in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (≥2.08 mg/mL) .
Q. What experimental models are commonly used to study the cognitive effects of Clobenpropit dihydrobromide?
- Forced Swim Test (FST) : Systemic or intra-hippocampal clobenpropit reduces immobility time in FSL rats (p=0.022 systemic; p=0.003 local), indicating antidepressant-like effects .
- Passive Avoidance Test : Clobenpropit reverses memory deficits in FSL rats, increasing latency to enter a shock-associated compartment (p=0.036) .
- Novel Object Recognition : Restores exploration time in FSL rats without affecting baseline locomotor activity .
Advanced Research Questions
Q. How do contradictory findings regarding Clobenpropit's modulation of glutamatergic transmission inform its application in hippocampal plasticity studies?
- Contradictory Data : While clobenpropit increases GluN2A levels (p<0.05) , it does not alter spontaneous EPSC frequency or amplitude in CA1 neurons (Kolmogorov-Smirnov test: p=0.91 for inter-event intervals; p=0.13 for amplitude) .
- Interpretation : The lack of EPSC modulation suggests clobenpropit’s effects on synaptic plasticity (e.g., LTP enhancement) may involve indirect pathways, such as histamine disinhibition and subsequent H1/H2 receptor activation .
- Methodological Adjustments : Use H1/H2 antagonists (e.g., triprolidine and cimetidine) to isolate clobenpropit’s H3-specific effects in plasticity assays .
Q. What methodological considerations are critical when designing behavioral assays to assess Clobenpropit's antidepressant effects in rodent models?
- Strain Selection : FSL rats, a genetic depression model, show baseline hippocampal GluN2A deficits reversed by clobenpropit .
- Dose Optimization : Systemic doses (0.1–3 mg/kg) balance blood-brain barrier penetration and receptor occupancy; intra-hippocampal injections (0.5–1 µg/µL) localize effects .
- Control for Anxiety : Clobenpropit does not alter anxiety-related behaviors (e.g., novelty-suppressed feeding), allowing focused analysis of depressive phenotypes .
Q. How does Clobenpropit dihydrobromide influence theta-gamma coupling in spatial recognition tasks, and what are the implications for synaptic plasticity research?
- Theta-High Gamma Coupling : Clobenpropit (10 µM) reduces baseline theta-gamma coupling during habituation but preserves exploration-induced coupling, correlating with improved spatial recognition (p<0.05 vs. vehicle) .
- Implications : This suggests histaminergic regulation of oscillatory dynamics enhances synaptic plasticity during learning. Pair clobenpropit with in vivo electrophysiology (local field potentials in CA1) and optogenetic H3 receptor manipulation to dissect mechanisms .
Methodological Guidelines
- Data Contradiction Analysis : Use two-way ANOVA to test interactions (e.g., clobenpropit × H1/H2 blockade in LTP experiments) .
- Dose-Response Validation : Include multiple clobenpropit concentrations (0.1–3 nM for in vitro; 0.3–3 mg/kg in vivo) to establish efficacy thresholds .
- Ethical Compliance : Adhere to institutional guidelines for rodent studies, particularly for chronic stress models and intracranial injections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
